molecular formula C13H19ClN2O B1447942 N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride CAS No. 1394040-55-1

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride

Cat. No. B1447942
M. Wt: 254.75 g/mol
InChI Key: PNOMPVMKZAMAAT-UHFFFAOYSA-N
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Description


N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol1. It has garnered interest from researchers due to its potential applications in various fields1.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride consists of a tetrahydroquinoline ring attached to a butanamide group1. The presence of the hydrochloride indicates that it is a salt form of the compound.



Chemical Reactions Analysis


Specific chemical reactions involving N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride are not available in the search results. Further research in scientific literature may provide more detailed information.



Physical And Chemical Properties Analysis


The physical and chemical properties of N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride are not detailed in the search results. However, its molecular formula is C13H19ClN2O and it has a molecular weight of 254.75 g/mol1.


Scientific Research Applications

  • Medicinal Chemistry

    • Summary of Application : 1,2,3,4-tetrahydroquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods of Application : The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
    • Results or Outcomes : Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
  • Synthetic Chemistry

    • Summary of Application : Domino reactions have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, including 1,2,3,4-tetrahydroquinolines .
    • Methods of Application : These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .
    • Results or Outcomes : Using these strategies, multiple transformations can be carried out in a single laboratory operation without the isolation of intermediates making them prime examples of green chemistry .

Safety And Hazards


The safety and hazards associated with N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride are not specified in the search results. However, similar compounds like tert-butyl N- (1,2,3,4-tetrahydroquinolin-7-yl)carbamate have hazard statements including H315, H319, and H3353.


Future Directions


The future directions for research on N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride are not specified in the search results. Given its potential applications in various fields1, it could be a subject of interest for further study in medicinal chemistry or related areas.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11;/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOMPVMKZAMAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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